molecular formula C14H15NO5 B12877652 4-[(7-Methoxy-1-benzofuran-2-carbonyl)amino]butanoic acid CAS No. 503616-39-5

4-[(7-Methoxy-1-benzofuran-2-carbonyl)amino]butanoic acid

Cat. No.: B12877652
CAS No.: 503616-39-5
M. Wt: 277.27 g/mol
InChI Key: WAGFKNKMMIVEQT-UHFFFAOYSA-N
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Description

4-(7-Methoxybenzofuran-2-carboxamido)butanoic acid is a synthetic organic compound with the molecular formula C14H15NO5 It is characterized by the presence of a benzofuran ring substituted with a methoxy group and a carboxamido group, linked to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-Methoxybenzofuran-2-carboxamido)butanoic acid typically involves the following steps:

    Formation of 7-Methoxybenzofuran-2-carboxylic acid: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Amidation Reaction: The carboxylic acid group of 7-Methoxybenzofuran-2-carboxylic acid is converted to an amide by reacting with an appropriate amine, such as butanoic acid amine, under dehydrating conditions using reagents like carbodiimides.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of 4-(7-Methoxybenzofuran-2-carboxamido)butanoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(7-Methoxybenzofuran-2-carboxamido)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carboxamido group can be reduced to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives of the original compound.

    Reduction: Aminated derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the reagents used.

Scientific Research Applications

4-(7-Methoxybenzofuran-2-carboxamido)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(7-Methoxybenzofuran-2-carboxamido)butanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzofuran ring can intercalate with DNA or proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxybenzofuran-2-carboxylic acid: A precursor in the synthesis of 4-(7-Methoxybenzofuran-2-carboxamido)butanoic acid.

    Benzofuran derivatives: Compounds with similar benzofuran core structures but different substituents.

Uniqueness

4-(7-Methoxybenzofuran-2-carboxamido)butanoic acid is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and carboxamido groups, along with the butanoic acid chain, make it a versatile compound for various applications.

This detailed article provides a comprehensive overview of 4-(7-Methoxybenzofuran-2-carboxamido)butanoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

503616-39-5

Molecular Formula

C14H15NO5

Molecular Weight

277.27 g/mol

IUPAC Name

4-[(7-methoxy-1-benzofuran-2-carbonyl)amino]butanoic acid

InChI

InChI=1S/C14H15NO5/c1-19-10-5-2-4-9-8-11(20-13(9)10)14(18)15-7-3-6-12(16)17/h2,4-5,8H,3,6-7H2,1H3,(H,15,18)(H,16,17)

InChI Key

WAGFKNKMMIVEQT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCCCC(=O)O

Origin of Product

United States

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